molecular formula C12H16Cl2O4 B082240 1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) CAS No. 15129-28-9

1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)

Cat. No. B082240
CAS RN: 15129-28-9
M. Wt: 295.16 g/mol
InChI Key: CVJPKXAKDGRMIA-UHFFFAOYSA-N
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Description

1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol), commonly known as PCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents. It is widely used as a chiral auxiliary in the synthesis of various organic compounds due to its unique structure and properties.

Mechanism Of Action

The mechanism of action of PCP is not well understood, but it is believed to act as a Lewis acid catalyst in many reactions. PCP has a unique structure that allows it to form hydrogen bonds with other molecules, which can enhance the reactivity and selectivity of certain reactions.

Biochemical And Physiological Effects

PCP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and safe for use in laboratory experiments. However, as with any chemical compound, proper safety precautions should be taken when handling PCP.

Advantages And Limitations For Lab Experiments

One of the main advantages of using PCP in laboratory experiments is its high efficiency as a chiral auxiliary. It has also been shown to be effective in promoting a wide range of reactions, making it a versatile tool for organic synthesis. However, PCP is relatively expensive and may not be suitable for large-scale reactions. Additionally, its use in certain reactions may require specific conditions or reagents, which can limit its applicability.

Future Directions

There are many potential future directions for research involving PCP. One area of interest is the development of new synthetic methods using PCP as a catalyst or chiral auxiliary. Another area of research is the investigation of PCP's potential as a drug candidate or therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action and potential risks associated with the use of PCP in laboratory experiments.

Synthesis Methods

The synthesis of PCP involves the reaction of p-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield PCP. This method is relatively simple and efficient, making PCP readily available for use in scientific research.

Scientific Research Applications

PCP has been used in a wide range of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, PCP has been shown to be highly effective in promoting enantioselective reactions. It has also been used as a building block for the synthesis of various natural products and pharmaceuticals.

properties

CAS RN

15129-28-9

Product Name

1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)

Molecular Formula

C12H16Cl2O4

Molecular Weight

295.16 g/mol

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2

InChI Key

CVJPKXAKDGRMIA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O

Origin of Product

United States

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